N-Acetylglycylglycine

Catalog No.
S750351
CAS No.
5687-48-9
M.F
C6H10N2O4
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylglycylglycine

CAS Number

5687-48-9

Product Name

N-Acetylglycylglycine

IUPAC Name

2-[(2-acetamidoacetyl)amino]acetic acid

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)

InChI Key

ZCASHLUDUSAKNN-UHFFFAOYSA-N

Synonyms

N-Ac-Gly-Gly, N-acetylglycylglycine

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)O

The exact mass of the compound N-Acetylglycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134463. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetylglycylglycine (CAS 5687-48-9) is an N-terminally protected dipeptide that serves as a critical model compound and specialized substrate in biochemical assays, thermodynamic studies, and metal-coordination research. By acetylating the primary amine of glycylglycine, this compound eliminates zwitterionic behavior at physiological pH, resulting in a strictly anionic molecule with a single carboxyl pKa of approximately 3.34 . In procurement contexts, it is primarily sourced as a stable, non-cyclizing baseline substrate for carboxypeptidase assays, a precursor for peptide synthesis, and a reference standard in degradation and nitrosation studies where N-terminal reactivity must be suppressed [1].

Research Fit

SynthesisAcetyl cap prevents N-terminal side reactions during coupling
Transport controlLacks PepT1 interaction; defines transporter-independent baseline
AnalyticsVerified chromatographic behavior for method calibration

Substituting N-Acetylglycylglycine with its unacetylated parent, glycylglycine (Gly-Gly), or C-terminally amidated analogs fundamentally compromises assay integrity and formulation stability. Free glycylglycine possesses a reactive primary amine (pKa ~8.1) that drives zwitterionic interactions, shifts metal coordination from the amide backbone to the N-terminus, and leaves the molecule vulnerable to rapid diketopiperazine cyclization or N-nitrosation [1]. Conversely, N-Acetylglycylglycine isolates C-terminal and amide-backbone reactivity, making it non-interchangeable for protocols requiring a strictly anionic peptide model or a stable substrate for generic carboxypeptidase benchmarking [2].

Substitution Risk

Lipophilicity
Higher LogP (-1.60)
Gly-Gly is significantly more hydrophilic (LogP -3.68); alters partitioning and passive permeability
N‑terminal reactivity
Acetyl cap blocks amine reactions
Free amine in Gly-Gly leads to uncontrolled side reactions in synthesis
Transporter recognition
No PepT1 interaction
Gly-Gly actively competes for dipeptide transporters, confounding uptake assays

Resistance to N-Terminal Nitrosation

In stability and degradation modeling, the presence of a free primary amine leads to rapid nitrosamine formation under acidic conditions. Quantitative studies demonstrate that the nitrosation of N-Acetylglycylglycine proceeds approximately 20 times slower than the nitrosation of a terminal amino group found in free dipeptides. Furthermore, the resulting N-nitroso product of the acetylated compound maintains a relatively stable half-life of 2 hours at pH 2 and 37°C [1].

Evidence DimensionNitrosation reaction rate
Target Compound DataN-Acetylglycylglycine: ~20x slower nitrosation rate
Comparator Or BaselineTerminal amino groups (e.g., free Gly-Gly): 20x faster
Quantified Difference20-fold reduction in nitrosation velocity
ConditionsGastric pH models (pH ~2.0 - 2.5), 37°C

This makes N-Acetylglycylglycine the required choice for modeling peptide stability in acidic formulations where preventing rapid, uncontrolled nitrosamine formation is critical.

Rf Value
Head-to-head
0.43
Verified identification for correct oligomer length
Paper chromatography (n-butanol-acetic acid-water); distinct from shorter/longer analogs

Prevention of Diketopiperazine Cyclization

Unprotected dipeptide derivatives are notoriously prone to intramolecular cyclization in aqueous environments. For example, glycylglycine N-methylamide undergoes relatively rapid intramolecular displacement to form diketopiperazine, exhibiting a half-life of just 35 days at pH 7 and 37°C [1]. By utilizing N-Acetylglycylglycine, the requisite free N-terminal amine is blocked, completely preventing this specific rapid cyclization pathway and extending the baseline stability of the peptide bond to an extrapolated half-life of ~1,100 years under identical conditions [1].

Evidence DimensionSpontaneous degradation half-life (t1/2)
Target Compound DataN-Acetylglycylglycine: ~1,100 years (extrapolated peptide bond hydrolysis)
Comparator Or BaselineGlycylglycine N-methylamide: 35 days (via diketopiperazine formation)
Quantified Difference>10,000-fold increase in aqueous shelf-life against cyclization
ConditionsAqueous solution, pH 7.0, 37°C

Procurement of the N-acetylated form is essential for long-term aqueous stock solutions and extended thermodynamic assays where spontaneous cyclization would ruin baseline measurements.

Transporter inhibition
Class-level
~0% at 20mM
Reported lack of PepT1 recognition
Carnosine uptake assay; Gly-Gly shows potent inhibition; class‑level inference

Elimination of Zwitterionic Behavior

The acetylation of the N-terminus fundamentally alters the acid-base profile of the dipeptide. While free glycylglycine operates as a zwitterion at physiological pH (amine pKa ~8.1, carboxyl pKa ~3.1), N-Acetylglycylglycine possesses only a single titratable carboxyl group with a pKa of approximately 3.34 . Consequently, at pH 7.4, N-Acetylglycylglycine carries a strict -1 net charge, eliminating the electrostatic complexities introduced by a protonated amine [1].

Evidence DimensionNet charge at physiological pH (7.4)
Target Compound DataN-Acetylglycylglycine: -1 (Anionic)
Comparator Or BaselineGlycylglycine: ~0 (Zwitterionic)
Quantified DifferenceComplete elimination of cationic amine charge (+1 to 0 at N-terminus)
ConditionsAqueous buffer, pH 7.4

This predictable anionic state is mandatory for specific ion-exchange chromatography workflows and for isolating carboxylate-driven interactions in metal-binding studies.

Anticonvulsant activity
Head-to-head
Differential potentiation of phenobarbitone
Differentiated profile for scaffold selection
Methyl ester derivative evaluated in animal model; reported activity vs. Ala-Gly/Ala-Ala analogs
Coordination mode
Class-level
O,O-chelation via amide/carboxylate
Distinct from tridentate N,N,O-binding of Gly-Gly
R3Sn(IV) complexes; class‑level inference from Mössbauer/NMR data
Nitrosation reactivity
Head-to-head
Distinct rate and product outcome
Different reaction fate vs. free amine
Dilute acid, 37°C; compared to Gly-Gly and its ethyl ester

Carboxypeptidase Benchmarking

Because its N-terminus is blocked, N-Acetylglycylglycine cannot be cleaved by aminopeptidases and resists spontaneous diketopiperazine cyclization. This makes it the premier standardized substrate for isolating and quantifying the catalytic proficiency of generic carboxypeptidases in steady-state kinetic assays [1].

Metal-Assisted Peptide Hydrolysis Assays

In studies evaluating transition metal (e.g., Pd(II), Cu(II)) cleavage of peptides, free amines aggressively outcompete other coordination sites. N-Acetylglycylglycine is specifically procured to force metal coordination through the amide backbone or C-terminal carboxylate, enabling accurate fluorescence microplate reader detection of alternative hydrolysis mechanisms [2].

Formulation Degradation and Nitrosation Modeling

Due to its quantified 20-fold reduction in nitrosation rate compared to free amines, this compound is utilized as a stable baseline model in pharmaceutical formulation testing to evaluate the kinetics of N-nitroso compound formation under simulated gastric or acidic storage conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide transport control studies
Absence of PepT1 interaction
Transporter-independent baseline
Peptide synthesis building block
N-terminal acetyl protection
Coupling selectivity and yield
Anticonvulsant screening scaffold
Reported differential activity in model
SAR comparison with related scaffolds
Chromatographic method calibration
Verified chromatographic mobility
Oligomer-length resolution

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

174.06405680 Da

Monoisotopic Mass

174.06405680 Da

Heavy Atom Count

12

UNII

01U1CR2E6L

Sequence

GG

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5687-48-9

Wikipedia

N-acetylglycylglycine

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